REACTION_CXSMILES
|
N1[CH:5]=[CH:4][N:3]=C1.[CH3:6][C:7]([Si:10](Cl)([CH3:12])[CH3:11])([CH3:9])[CH3:8].[OH2:14]>C(Cl)Cl>[C:7]([Si:10]([CH3:12])([CH3:11])[O:14][CH2:5][CH2:4][NH2:3])([CH3:9])([CH3:8])[CH3:6]
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
ADDITION
|
Details
|
with a mixture of 20:1 (v/v) CH2Cl2/methanol containing 0.5% (by volume) triethylamine
|
Type
|
CUSTOM
|
Details
|
to afford pure product
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)[Si](OCCN)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |